molecular formula C8H10S B3025575 3,5-Dimethylbenzenethiol CAS No. 38360-81-5

3,5-Dimethylbenzenethiol

Cat. No. B3025575
CAS RN: 38360-81-5
M. Wt: 138.23 g/mol
InChI Key: CESBAYSBPMVAEI-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzenethiol is an organic building block . It is also referred to as 5-mercapto-m-xylene . The molecular weight of 3,5-Dimethylbenzenethiol is 138.23 .


Physical And Chemical Properties Analysis

3,5-Dimethylbenzenethiol has a refractive index of n20/D 1.568 (lit.) . Its boiling point is 127.5°C at 50 mmHg (lit.) . The density of 3,5-Dimethylbenzenethiol is 1.015 g/mL at 25°C (lit.) .

Scientific Research Applications

Chemical Synthesis and Modification

3,5-Dimethylbenzenethiol finds its applications predominantly in the field of chemical synthesis and modification. One study outlines its use in directed lithiation processes. Arenethiols like 3,5-dimethylbenzenethiol are doubly lithiated by n-butyllithium, enabling the convenient approach to ortho-substituted arenethiol derivatives, crucial in synthesizing various chemical compounds (Smith, Lindsay, & Pritchard, 1989). Similarly, its involvement in reactions with Me2EM (E = P, N; M = SiMe3, SnMe3, Li) reagents has been explored, demonstrating its versatility in aromatic nucleophilic substitution processes (Goryunov et al., 2010).

Photolysis Monitoring

Another significant application is in the on-line monitoring of photolysis, where Membrane Introduction Mass Spectrometry (MIMS) is used for real-time monitoring of photolysis products. The study involving 3,5-dimethylbenzenethiol demonstrates the effectiveness of MIMS in qualitative and quantitative analysis of photolysis products (Wong et al., 1996).

Material Science and Nanotechnology

In material science and nanotechnology, 3,5-dimethylbenzenethiol plays a role in the formation of self-assembled monolayers. These monolayers, formed on gold, improve the properties of (co)polymerized poly(pyrrole) layers. The study explores the electrochemical properties of such monolayers, which are crucial in the development of advanced materials and coatings (Schneider et al., 2017).

Analytical Chemistry

3,5-Dimethylbenzenethiol also finds application in analytical chemistry. For instance, a study involves the high-performance liquid chromatographic determination of 3,5-dimethylhippuric acid, a biomarker in biological monitoring of exposure to trimethylbenzenes, highlighting its importance in occupational health and safety assessments (Busini, Bavazzano, & Occhiato, 1992).

Safety And Hazards

3,5-Dimethylbenzenethiol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also a combustible liquid .

properties

IUPAC Name

3,5-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBAYSBPMVAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068093
Record name Benzenethiol, 3,5-dimethyl-
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Dimethylthiophenol

CAS RN

38360-81-5, 25550-52-1
Record name 3,5-Dimethylbenzenethiol
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Record name Xylenethiol, mixed isomers
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Record name 3,5-Xylenethiol
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Record name Benzenethiol, 3,5-dimethyl-
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Record name Benzenethiol, 3,5-dimethyl-
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Record name 3,5-dimethylbenzenethiol
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Record name 3,5-XYLENETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
X Liu, G Yao, X Cheng, J Xu, X Cai, W Hu, WW Xu… - Chemical …, 2021 - pubs.rsc.org
With atomically precise gold nanoclusters acting as a starting unit, substituting one or more gold atoms of the nanocluster with other metals has become an effective strategy to create …
Number of citations: 25 pubs.rsc.org
K Smith, CM Lindsay, GJ Pritchard - Journal of the American …, 1989 - ACS Publications
Benzenethiol, toluene-4-thiol, and 3, 5-dimethylbenzenethiol are doubly lithiated (on sulfur and on carbon) by zz-butyllithium in tetramethylethylenediamine. C-Lithiation occurs ortho to …
Number of citations: 93 pubs.acs.org
S Schneider, M Füser, M Bolte, A Terfort - Electrochimica Acta, 2017 - Elsevier
Four different 4-(pyrrol-1-yl)-benzenethiol derivatives with/without methyl groups in the 2,5-position of the pyrrole ring and the 3,5-position of the phenyl ring as well as 4-(carbazole-9-yl)-…
Number of citations: 18 www.sciencedirect.com
X Liu, WW Xu, X Huang, E Wang, X Cai, Y Zhao… - Nature …, 2020 - nature.com
The discovery of atomically precise nanoclusters is generally unpredictable, and the rational synthesis of nanoclusters guided by the theoretical design is still in its infancy. Here we …
Number of citations: 50 www.nature.com
GA Downing, DD MacNicol, PR Mallinson… - … Section C: Crystal …, 1996 - scripts.iucr.org
The title compound, C74H72S8, possesses a conformation which is unique for a per(arylthio)naphthalene in that the side chains at one of the peri positions adopt a syn arrangement, …
Number of citations: 4 scripts.iucr.org
W Zhang, Q Peng, H Yang, Z Fang… - … Applied Materials & …, 2021 - ACS Publications
Developing photocatalysts to steer conversion of solar energy toward high-value-added fine chemicals represents a potentially viable approach to address the energy crisis and …
Number of citations: 32 pubs.acs.org
Y Li, R Juarez-Mosqueda, Y Song, Y Zhang, J Chai… - Nanoscale, 2020 - pubs.rsc.org
Understanding the critical roles of ligands (eg thiolates, SR) in the formation of metal nanoclusters of specific sizes has long been an intriguing task since the report of ligand exchange-…
Number of citations: 23 pubs.rsc.org
M Tang, L Zhang, G Mao, F Xiao… - … Synthesis & Catalysis, 2022 - Wiley Online Library
A synthetic method of o‐sulfanylanilines from cyclohexanones, amines, and thiophenols under transition‐metal‐free conditions is disclosed. This is the first report on the direct …
Number of citations: 5 onlinelibrary.wiley.com
Y Fu, S Zhu, X Zhao, S Huang - Green Chemistry, 2022 - pubs.rsc.org
Photoredox catalysis in water has been receiving increasing attention due to its merits of being environment friendly, inexpensive, and safe. However, efficient approaches to …
Number of citations: 5 pubs.rsc.org
S Tang, H Liu, T Song, X Cai, X Liu, W Ding… - Catalysis Science & …, 2023 - pubs.rsc.org
An aromatic alkyne-protected Au28 nanocluster, that is Au28(DMPA)20 (DMPA = 1-ethynyl-2,4-dimethylbenzene), is reported in this work, and its atomic-packing structure is very similar …
Number of citations: 0 pubs.rsc.org

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